

Application Note: Pharmacokinetic Profiling of PTP1B Inhibitors

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Compound of Interest

Compound Name: PTP1B-IN-3

Cat. No.: B032549

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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2][3] The development of small molecule inhibitors targeting PTP1B is a major focus of drug discovery.[2][4] Understanding the pharmacokinetic (PK) properties of these inhibitors is crucial for their preclinical and clinical development. This document provides a detailed protocol and representative data for the pharmacokinetic analysis of a hypothetical PTP1B inhibitor, designated here as **PTP1B-IN-3**, in Sprague-Dawley rats and Cynomolgus monkeys.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of **PTP1B-IN-3** following a single intravenous (IV) and oral (PO) administration in rats and monkeys. These data are representative of typical small molecule PTP1B inhibitors and are intended to serve as a guide for researchers.

Table 1: Pharmacokinetic Parameters of **PTP1B-IN-3** in Sprague-Dawley Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Tmax (h)	0.08	0.5
Cmax (ng/mL)	1250 ± 210	850 ± 150
AUC0-t (ng·h/mL)	1890 ± 320	3200 ± 540
AUC0-inf (ng·h/mL)	1950 ± 330	3350 ± 560
t1/2 (h)	2.5 ± 0.4	3.1 ± 0.5
Clearance (CL) (mL/min/kg)	8.5 ± 1.5	-
Volume of Distribution (Vdss) (L/kg)	1.8 ± 0.3	-
Oral Bioavailability (F%)	-	43%

Data are presented as mean ± standard deviation (SD).

Table 2: Pharmacokinetic Parameters of **PTP1B-IN-3** in Cynomolgus Monkeys

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
Tmax (h)	0.1	1.0
Cmax (ng/mL)	1500 ± 250	650 ± 110
AUC0-t (ng·h/mL)	2500 ± 420	4800 ± 800
AUC0-inf (ng·h/mL)	2550 ± 430	4950 ± 820
t1/2 (h)	3.8 ± 0.6	4.5 ± 0.7
Clearance (CL) (mL/min/kg)	6.5 ± 1.1	-
Volume of Distribution (Vdss) (L/kg)	2.2 ± 0.4	-
Oral Bioavailability (F%)	-	62%

Data are presented as mean ± standard deviation (SD).

Experimental Protocols

Animal Models

- **Rat Studies:** Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.
- **Monkey Studies:** Male Cynomolgus monkeys (3-5 years old, weighing 3-5 kg) were used. Animals were socially housed and provided with an enriched environment. All procedures involving monkeys were approved by the Institutional Animal Care and Use Committee and conducted in an AAALAC-accredited facility.

Dosing and Administration

- **Formulation:** For intravenous administration, **PTP1B-IN-3** was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the compound was suspended in 0.5% methylcellulose in water.
- **Intravenous (IV) Administration:** Rats received a single bolus dose of 1 mg/kg via the tail vein. Monkeys received a single bolus dose of 1 mg/kg via a saphenous vein.
- **Oral (PO) Administration:** Rats received a single dose of 10 mg/kg by oral gavage. Monkeys received a single dose of 5 mg/kg by oral gavage.

Blood Sample Collection

- **Rat Studies:** Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA as an anticoagulant.
- **Monkey Studies:** Blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose (0), and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA.

Sample Processing and Bioanalysis

- Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma was stored at -80°C until analysis.
- LC-MS/MS Analysis: Plasma concentrations of **PTP1B-IN-3** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.
 - Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

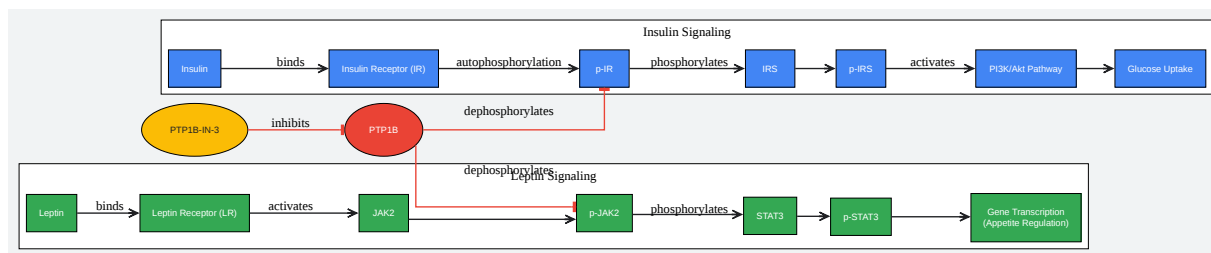
Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[5] Key parameters included maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), area under the plasma concentration-time curve (AUC), terminal half-life (t_{1/2}), clearance (CL), and volume of distribution at steady state (V_{dss}).[6][7] Oral bioavailability (F%) was calculated as (AUC_{PO}/Dose_{PO}) / (AUC_{IV}/Dose_{IV}) * 100.

Visualizations

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and Janus kinase 2 (JAK2), thereby attenuating downstream signaling.[8][9][10]

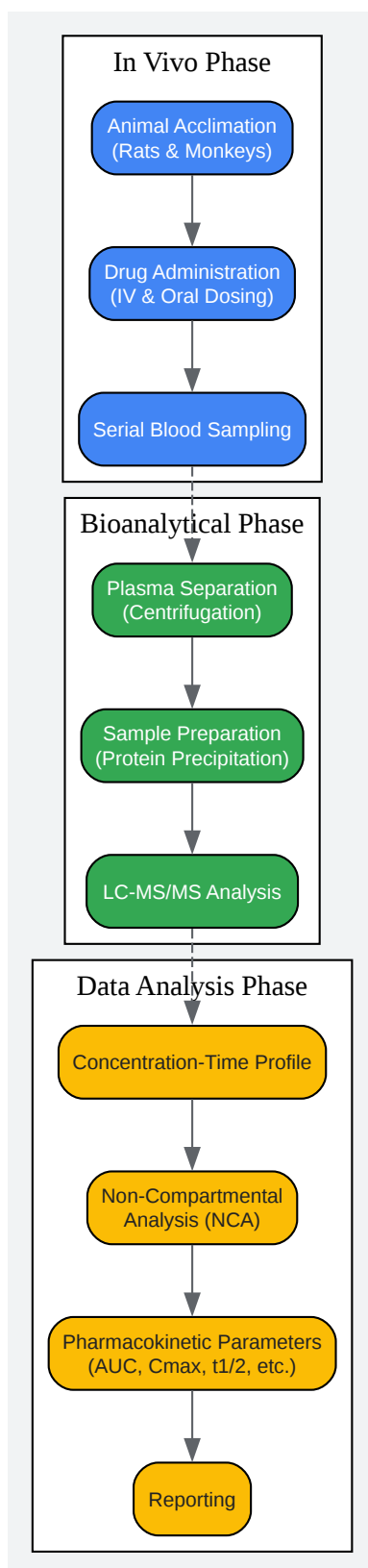


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PTP1B signaling and inhibition.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the workflow for the in vivo pharmacokinetic studies described in this application note.



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Pharmacokinetic study workflow.

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